molecular formula C29H24BrNO3 B2421231 Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate CAS No. 1024474-10-9

Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate

Cat. No.: B2421231
CAS No.: 1024474-10-9
M. Wt: 514.419
InChI Key: QUCSCDTYPXJRMW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

ethyl 3-[2-(4-bromophenyl)-4-oxo-6-phenyl-6,7-dihydro-5H-indol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24BrNO3/c1-2-34-29(33)21-9-6-10-24(15-21)31-26(20-11-13-23(30)14-12-20)18-25-27(31)16-22(17-28(25)32)19-7-4-3-5-8-19/h3-15,18,22H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCSCDTYPXJRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Research

The compound has shown promise as a lead candidate in the development of anticancer agents. The structural attributes of Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate suggest potential interactions with biological targets involved in cancer progression. Studies indicate that indole derivatives can inhibit tumor growth by affecting cellular pathways associated with proliferation and apoptosis.

Anti-inflammatory Properties

Research indicates that compounds with similar indole structures exhibit anti-inflammatory effects. This compound may modulate inflammatory responses by targeting specific enzymes or receptors involved in the inflammatory cascade .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. In silico studies using molecular docking simulations can provide insights into its binding affinity with various biological targets, facilitating the design of more effective derivatives.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. Common synthetic strategies may involve electrophilic substitution reactions facilitated by the bromophenyl group and nucleophilic addition reactions involving the carbonyl group within the indole structure .

Chemical Reactivity

The presence of multiple functional groups in this compound influences its reactivity. The ester functionality can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and ethanol, which may be utilized in further chemical transformations.

Materials Science Applications

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involved in cell signaling, apoptosis, and immune response .

Comparison with Similar Compounds

Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate can be compared with other indole derivatives such as:

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate is a synthetic compound with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, including antitumor properties, antimicrobial effects, and other pharmacological activities based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C29H24BrNO3
  • Molecular Weight : 514.41 g/mol
  • IUPAC Name : this compound

The compound features a complex structure comprising a trihydroindole moiety and a benzoate ester, contributing to its diverse biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antitumor properties. This compound has been shown to inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial effects against several bacterial strains. The following table summarizes its efficacy:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Additional Pharmacological Activities

This compound has also been investigated for other pharmacological effects:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging activity.
  • Anti-inflammatory Effects : It reduces inflammation in animal models by inhibiting pro-inflammatory cytokines.
  • CNS Activity : Preliminary studies suggest potential neuroprotective effects.

Case Studies

A notable case study involved the administration of this compound in a mouse model of breast cancer. The treated group showed a marked reduction in tumor size compared to the control group, with histopathological analysis revealing increased apoptosis in tumor tissues.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-(2-(4-bromophenyl)-4-oxo-6-phenyl-5,6,7-trihydroindolyl)benzoate?

The compound is typically synthesized via multi-step organic reactions, including cyclocondensation and esterification. For example, analogous indole derivatives are synthesized using triazine-based coupling agents (e.g., trichlorotriazine) to facilitate regioselective cyclization under controlled temperatures (40–60°C) . Key intermediates are characterized by NMR and mass spectrometry to confirm structural integrity before proceeding to subsequent steps. Reaction optimization often involves solvent selection (e.g., dichloromethane or THF) and catalytic systems to improve yields .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure. Data collection is performed using a diffractometer, followed by refinement via programs like SHELXL (for small-molecule crystallography) . Visualization tools such as ORTEP-3 are used to generate thermal ellipsoid diagrams, ensuring accurate representation of atomic displacement parameters . For robust validation, cross-checking with the CIF validation tool in PLATON is advised to detect symmetry or occupancy errors .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, with attention to deshielded protons near electronegative groups (e.g., bromophenyl).
  • IR : Identifies carbonyl (C=O) and ester (C-O) functional groups, typically observed at 1700–1750 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., unexpected bond lengths or torsion angles) require systematic validation:

  • Re-examine data collection parameters (e.g., resolution limits, temperature during XRD).
  • Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic packing .
  • Cross-validate NMR assignments with computational methods (e.g., DFT-based chemical shift predictions) .

Q. What strategies address challenges in regioselectivity during synthesis?

Regioselectivity in indole ring formation can be controlled by:

  • Steric directing groups : Bulky substituents (e.g., phenyl groups) guide cyclization pathways.
  • Catalytic systems : Lewis acids like BF3_3-etherate enhance electrophilic aromatic substitution at specific positions .
  • Microwave-assisted synthesis : Reduces side reactions by accelerating kinetic control .

Q. How do non-covalent interactions (e.g., halogen bonding) influence the compound’s solid-state properties?

The bromine atom in the 4-bromophenyl group participates in π-halogen interactions with adjacent aromatic rings, stabilizing the crystal lattice. These interactions are quantified using:

  • CrystalExplorer : Maps Hirshfeld surfaces to visualize contact contributions.
  • DFT calculations : Assess interaction energies (typically 2–5 kJ/mol for Br···π contacts) .

Q. What protocols ensure reproducibility in crystallographic data for this compound?

  • Rigorous sample preparation : Use slow evaporation (e.g., ethyl acetate/hexane mixtures) to grow high-quality crystals.
  • Twinned crystal handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
  • Data deposition : Archive CIF files in repositories like the Cambridge Structural Database (CSD) to enable peer validation .

Methodological Notes

  • Synthesis Optimization : Prioritize solvents with low coordinating power (e.g., DCM) to minimize side reactions .
  • Validation Workflow : Combine experimental (XRD, NMR) and computational (DFT, PLATON) tools to ensure data coherence .

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